Definitive +5.03 Da Mass Shift Enables Unambiguous Quantitation in LC-MS Assays
The target compound exhibits a molecular weight of 209.25 g/mol, which is precisely 5.03 Da greater than its unlabeled counterpart, (E)-Ethyl 4-oxo-4-phenylbut-2-enoate (204.22 g/mol) [1]. This mass shift is due to the replacement of five hydrogen atoms with deuterium on the phenyl ring. In LC-MS applications, this difference is sufficient to resolve the internal standard from the analyte's isotopic envelope, minimizing cross-talk and enabling accurate peak integration . In contrast, the unlabeled analog would co-elute and be indistinguishable from the target analyte, rendering it useless for quantification in complex matrices [2].
| Evidence Dimension | Molecular Weight (Mass-to-Charge Ratio) |
|---|---|
| Target Compound Data | 209.25 g/mol |
| Comparator Or Baseline | (E)-Ethyl 4-oxo-4-phenylbut-2-enoate: 204.22 g/mol |
| Quantified Difference | +5.03 Da (2.5% mass increase) |
| Conditions | Vendor-specified molecular weight; LC-MS analysis |
Why This Matters
This quantifiable mass difference is the fundamental requirement for using the compound as an internal standard in LC-MS, ensuring accurate correction for matrix effects and ionization variability.
- [1] Coompo Research Chemicals. (n.d.). (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. Catalogue number C231338. Retrieved from coompo.com View Source
- [2] Thermo Scientific. (n.d.). AI-64310-CRFT: Application of Deuterated Internal Standards for Improved Accuracy and Precision in LC-MS/MS. Retrieved from apps.thermoscientific.com View Source
